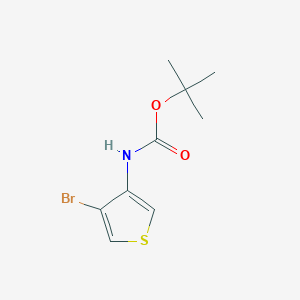

Tert-butyl N-(4-bromothiophen-3-yl)carbamate

Description

Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a brominated thiophene derivative functionalized with a tert-butyl carbamate group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 4-bromo substituent on the thiophene ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

IUPAC Name |

tert-butyl N-(4-bromothiophen-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMARQLXQZRXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(4-bromothiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-bromothiophen-3-amine under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Tert-butyl N-(4-bromothiophen-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(4-bromothiophen-3-yl)carbamate has been explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow it to enhance drug efficacy and specificity.

Agricultural Chemistry

This compound serves as a building block for developing agrochemicals, including pesticides and herbicides. Its brominated thiophene structure contributes to its effectiveness while aiming for reduced environmental toxicity.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Biochemical Research

The compound is employed in studies related to enzyme inhibition and protein modification. Its ability to interact with specific molecular targets makes it valuable in discovering new therapeutic agents.

Analytical Chemistry

As a reagent in various analytical techniques, this compound aids in the detection and quantification of other substances within complex mixtures.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated that this compound could be effectively incorporated into formulations for novel insecticides. Its unique chemical properties allowed for the development of safer alternatives compared to traditional chemicals used in agriculture.

Mechanism of Action

The mechanism by which tert-butyl N-(4-bromothiophen-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom in the thiophene ring can participate in electrophilic aromatic substitution reactions, while the carbamate group can undergo hydrolysis to release the active amine . These interactions can modulate various biological pathways, depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Core Heterocycle Differences :

- The thiophene core in the target compound contrasts with benzene-based analogs (e.g., 41g, 42h). Thiophene’s electron-rich aromatic system may enhance reactivity in cross-coupling reactions compared to benzene derivatives .

- Substitution at the 3-position (carbamate) and 4-position (bromo) on thiophene provides distinct regiochemical properties compared to para-substituted benzene derivatives.

Substituent Impact on Reactivity :

- Electron-Withdrawing Groups : The bromo substituent in the target compound and analogs like 41g facilitates nucleophilic aromatic substitution or metal-catalyzed coupling. Chloro (41e) and fluoro (42h) substituents similarly activate the ring but with varying electronic effects .

- Thiazole vs. Methoxy Groups : Thiazole-containing derivatives (42h, 42e) exhibit enhanced biological activity due to heteroaromaticity, whereas methoxy groups (41g) may improve solubility .

Synthetic Yields :

- Yields for analogs synthesized via General Procedure B (e.g., 42h: 77%, 42e: 49%) suggest that electron-donating substituents (e.g., thiazole) improve reaction efficiency compared to halogenated derivatives .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

| Property | This compound | tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) | tert-Butyl (3-Fluoro-4-thiazolylbenzyl)carbamate (42h) |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High (due to methoxy) | Low (hydrophobic thiazole) |

| Stability | Stable under basic conditions | Sensitive to acid hydrolysis | Stable to mild acids |

| Reactivity | Bromo enables cross-coupling | Methoxy directs electrophilic substitution | Thiazole participates in metal coordination |

Notes:

- The tert-butyl group in all compounds enhances steric protection of the carbamate, improving stability during synthetic steps .

Biological Activity

Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₂BrNO₂S

- Molar Mass : 278.17 g/mol

- CAS Number : 21483-64-7

- Density : Not specified

- Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, particularly by forming covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can inhibit cell viability in colorectal cancer organoid models, suggesting potential applications in cancer therapy .

- Protein Modification : The compound is also utilized in studies related to protein modification, which can alter protein function and contribute to understanding disease mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its analogs:

Table 1: Summary of Biological Studies

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(4-bromothiophen-3-yl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on 4-bromothiophen-3-amine. A standard approach includes:

- Step 1 : Reacting 4-bromothiophen-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane.

- Step 2 : Purification via column chromatography to isolate the product. Reaction optimization may require controlled temperature (0–25°C) and inert atmospheres to prevent Boc group hydrolysis. Yields can vary (50–80%) depending on steric and electronic effects of substituents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic thiophene signals.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve regiochemistry of the bromothiophene moiety. Software like SHELXL or ORTEP is used for refinement and visualization.

- HPLC : Purity assessment using reverse-phase columns with UV detection.

Q. What are the stability considerations for this compound during storage?

- Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group cleavage. Avoid exposure to moisture, acids, or bases.

- Decomposition Risks : Hydrolysis in humid environments generates CO and tert-butanol, detectable via TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for Suzuki-Miyaura couplings.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and Boc stability.

- Additives : Use ligands (XPhos, SPhos) to enhance catalytic activity.

- Temperature Control : Higher temperatures (80–100°C) may accelerate coupling but risk Boc deprotection. Monitor via in-situ FTIR .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with DFT calculations (e.g., Gaussian) to compare bond lengths and angles.

- Dynamic NMR : Resolve rotational barriers or conformational flexibility in solution.

- SHELXL Refinement : Adjust thermal parameters and occupancy for disordered atoms in crystal structures .

Q. How does the bromine substituent influence reactivity in this compound?

- Electrophilicity : Bromine enhances electrophilic aromatic substitution (EAS) reactivity at the 4-position.

- Cross-Coupling : Facilitates Pd-catalyzed couplings (e.g., Suzuki, Stille) for functionalization. Steric hindrance from the Boc group may slow reactions, requiring bulkier ligands .

Q. What experimental approaches address low yields in amide coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.